N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-21(25,19-10-13-6-2-5-9-18(13)27-19)12-22-20(24)17-11-15(23)14-7-3-4-8-16(14)26-17/h2-11,25H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNUEZZQFOJPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through a cyclization reaction involving sulfur and an appropriate aromatic precursor.
Chromene Synthesis: The chromene ring is often formed via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the benzothiophene intermediate with the chromene derivative using a suitable coupling agent, such as carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
This reaction is well-documented for structurally similar chromene carboxamides, where hydrolysis under reflux with HCl or NaOH produces chromene-2-carboxylic acid derivatives . The reaction’s efficiency depends on steric hindrance from the substituted benzothiophene and hydroxypropyl groups.
Electrophilic Aromatic Substitution (EAS)
The chromene and benzothiophene moieties are aromatic systems capable of EAS reactions.
Chromene Ring Reactivity
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The electron-rich chromene ring (due to the oxygen atom) undergoes nitration, sulfonation, or halogenation at positions activated by the electron-donating substituents. For example, bromination at the 3-position of the chromene core has been reported in analogous compounds .
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The 4-oxo group stabilizes resonance structures, directing electrophiles to the 6- or 8-positions of the chromene ring .
Benzothiophene Reactivity
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The benzo[b]thiophen-2-yl group participates in electrophilic substitution at the 5- or 7-positions. Sulfonation and Friedel-Crafts alkylation are plausible under strong acid catalysis .
Nucleophilic Substitution at the Amide Bond
The carboxamide’s NH group can act as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides. For instance:
This reactivity is critical for derivatizing the compound into prodrugs or conjugates, as demonstrated in related chromene carboxamides.
Reduction
-
The 4-oxo group in the chromene ring can be reduced to a hydroxyl group using NaBH4 or LiAlH4, forming 4-hydroxy-4H-chromene derivatives .
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The secondary alcohol in the 2-hydroxypropyl chain may undergo oxidation to a ketone under mild conditions (e.g., PCC) .
Oxidation
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The benzothiophene sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This is analogous to thiophene oxidation pathways .
Metal-Catalyzed Cross-Coupling Reactions
The benzothiophene and chromene systems may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
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Palladium-catalyzed coupling of halogenated chromene derivatives with aryl boronic acids to introduce substituents .
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Ullmann-type coupling for forming C–N bonds between the carboxamide NH and aryl halides .
Cyclization and Ring-Opening Reactions
The hydroxypropyl chain and carboxamide group could facilitate intramolecular cyclization. For example:
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Acid-catalyzed dehydration of the hydroxypropyl chain to form an epoxide or ether linkage .
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Base-mediated ring-opening of the chromene system to generate dihydroxy intermediates .
Photochemical Reactions
Chromene derivatives are known to undergo photochemical ring-opening upon UV irradiation, forming colored merocyanine species. This property is exploited in photoresponsive materials .
Key Research Findings and Data
Scientific Research Applications
Structural Features
The compound features a unique combination of structural motifs, including:
- Benzothiophene moiety : Contributes to its biological activity and interaction with various receptors.
- Chromene structure : Imparts potential anticancer properties and influences its pharmacological profile.
- Hydroxypropyl group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 378.48 g/mol.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide has been investigated for various applications across multiple fields:
Chemistry
- Building Block for Synthesis : Used in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
- Enzyme Inhibition : Explored for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
Medicine
- Therapeutic Potential : Investigated for treating inflammatory diseases, infections, and cancer due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
- Material Development : Utilized in developing new materials with specific electronic or optical properties.
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that compounds with chromene structures often demonstrate significant anticancer activity. The presence of the chromene moiety suggests potential efficacy against various cancer cell lines. For example:
- Mechanism : Induces apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Properties
In vitro studies have shown that similar chromene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Compounds containing benzothiophene and chromene structures have shown promising results against various bacterial and fungal strains. Preliminary studies indicate that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anxiolytic Effects in Animal Models
In a controlled study involving rodents, this compound was administered to assess its impact on anxiety-related behaviors. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Mood Regulation Studies
Another study focused on the compound's ability to modulate mood in models of depression. Treatment with the compound led to increased serotonin levels in the brain, correlating with improved mood outcomes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues from Malonate and Chromene Derivatives
Benzo[b]thiophen-2-yl Derivatives
describes malonate esters with benzo[b]thiophen-2-yl and chlorobenzo[d]thiazol groups, synthesized via catalytic asymmetric reactions . Key differences from the target compound include:
- Substituent groups : The analogues feature malonate esters (e.g., diethyl, dipropyl), whereas the target compound has a carboxamide linkage.
- Stereochemistry : Enantiomeric purity of analogues ranged from 80–82%, suggesting challenges in stereocontrol during synthesis .
Chromene Derivatives
reports chromene-based compounds with chlorophenyl and pyrimidinone rings. For example:
- Compound 4: A hexahydro-chromeno[2,3-d]pyrimidin-4-one synthesized via reflux in acetic anhydride .
- Key distinction: The target compound lacks the pyrimidinone ring but shares the 4-oxo-chromene core.
Table 1: Comparison of Key Properties
Observations:
- Ester vs. Amide Linkages: Malonate esters () exhibit moderate yields (75–82%) and solid-state stability (melting points >90°C).
- Chromene Reactivity : Chromene derivatives in underwent cyclization under reflux, suggesting similar conditions might apply for functionalizing the 4-oxo-chromene core in the target compound .
Functional Group Impact on Properties
- This could influence pharmacokinetic properties like solubility.
- Chlorobenzo[d]thiazol vs. Carboxamide : The chlorobenzo[d]thiazol moiety in analogues confers rigidity and electron-withdrawing effects, whereas the carboxamide group may enhance target selectivity in biological systems.
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure combining benzothiophene and chromene moieties, which may contribute to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Anticancer Activity
Research has indicated that compounds with chromene structures often exhibit significant anticancer activity. The presence of the chromene moiety in this compound suggests potential efficacy against various cancer cell lines. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that similar chromene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be explored as a potential treatment for inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound is another area of interest. Compounds containing benzothiophene and chromene structures have shown promising results against various bacterial and fungal strains. Preliminary studies indicate that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiophene intermediate followed by the synthesis of the chromene ring through condensation reactions. The final coupling reaction results in the desired compound.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits COX and LOX enzymes | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Studies
- Anticancer Studies : A study evaluating various chromene derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as anticancer agents.
- Anti-inflammatory Research : In a model of acute inflammation, compounds with similar structures were shown to reduce edema significantly compared to control groups, suggesting a promising avenue for treating inflammatory conditions.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that derivatives with similar functional groups inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthetic yield of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide, particularly when dealing with low yields in the acylation step?
- Methodological Answer :
- Catalyst Optimization : Test coupling agents like EDCI/HOBt or DCC/DMAP to improve acylation efficiency.
- Solvent Polarity : Screen solvents (e.g., DMF, THF, or CH₂Cl₂) to balance reactivity and solubility .
- Temperature Control : Perform reactions under reflux (40–80°C) while monitoring by TLC.
- Stoichiometric Ratios : Adjust molar ratios of benzo[b]thiophene precursor to chromene carboxamide (1:1.2–1.5) to drive completion.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (20–70%) for isolation .
Q. What analytical techniques are most effective for characterizing the stereochemical integrity of the 2-hydroxypropyl moiety in this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry via coupling constants (e.g., for vicinal diols) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .
Q. How should researchers address solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous dispersion.
- Liposome Encapsulation : Prepare phosphatidylcholine-based liposomes (50–200 nm diameter) for controlled delivery .
- Cyclodextrin Complexation : Test β-cyclodextrin derivatives (e.g., HP-β-CD) to improve solubility without altering bioactivity .
Advanced Research Questions
Q. What computational chemistry approaches are recommended for predicting the binding affinity of this compound with novel biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinase domains). Validate with MM-GBSA free-energy scoring .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
Q. How can researchers resolve contradictory biological activity data between in vitro enzyme inhibition assays and cellular models for this compound?
- Methodological Answer :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to quantify apparent permeability () and efflux ratios .
- Metabolite Screening : Perform LC-MS/MS to identify cellular metabolites that may antagonize/prolong activity .
- Protein Binding Assays : Measure binding to serum albumin using equilibrium dialysis to assess free fraction availability .
Q. What strategies are effective for establishing structure-activity relationships (SAR) when modifying the chromene-2-carboxamide core?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with substitutions at C-4 (oxo group) and C-7 (hydroxypropyl chain).
- Biological Evaluation : Test against isoform-specific targets (e.g., COX-2 vs. COX-1) to identify selectivity drivers .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity trends .
Q. How should researchers handle discrepancies in thermal stability data between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?
- Methodological Answer :
- Controlled Atmosphere Repeats : Perform DSC/TGA under nitrogen vs. air to rule out oxidative decomposition .
- Polymorph Screening : Recrystallize from solvents (e.g., ethanol/water) to isolate stable crystalline forms .
- Kinetic Analysis : Apply Friedman isoconversional method to DSC data to estimate activation energy of decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
